Kaempferitrin

描述

Kaempferitrin has been reported in Camellia sinensis, Annulohypoxylon bovei, and other organisms with data available.

RN given refers to (L)-isome

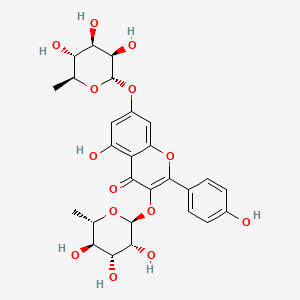

Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPKKEQDLNREIM-QNSQPKOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197458 | |

| Record name | Lespenefril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kaempferitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

482-38-2 | |

| Record name | Kaempferitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lespenefril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lespenefril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LESPEDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPV01U3R59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kaempferitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | Kaempferitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Kaempferitrin: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Scientific Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferitrin (kaempferol-3,7-dirhamnoside) is a naturally occurring flavonoid glycoside that has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in a variety of medicinal and edible plants. The accumulation of this flavonoid can vary significantly depending on the plant species, the specific organ, and even the growing conditions.

Major Plant Sources

Several plant families are particularly rich in this compound. The following table summarizes some of the most significant natural sources, their geographical distribution, and the plant parts known to contain the compound.

| Plant Species | Common Name | Family | Geographical Distribution | Plant Part(s) with this compound |

| Hibiscus cannabinus | Kenaf | Malvaceae | Widely cultivated in tropical and temperate regions | Leaves (young and mature) |

| Uncaria guianensis | Cat's Claw | Rubiaceae | Amazon rainforest (South America) | Leaves |

| Prunus cerasifera | Cherry Plum, Myrobalan Plum | Rosaceae | Southeast Europe and Western Asia | Leaves |

| Camellia sinensis | Tea Plant | Theaceae | East Asia, widely cultivated globally | New leaf buds |

| Hedyotis verticillata | Rubiaceae | Southeast Asia | Leaves | |

| Onychium japonicum | Carrot Fern | Pteridaceae | East Asia | - |

| Vicia faba | Faba Bean, Broad Bean | Fabaceae | Native to North Africa and Southwest Asia, cultivated worldwide | Aerial parts |

| Lotus edulis | Fabaceae | Mediterranean region | Aerial parts | |

| Justicia spicigera | Mexican Honeysuckle | Acanthaceae | Mexico and Central America | Leaves, branches |

| Bauhinia forficata | Brazilian Orchid Tree | Fabaceae | Brazil | Leaves |

| Chenopodium ambrosioides | Epazote, Mexican Tea | Amaranthaceae | Central and South America | - |

| Rosa L. species | Rose | Rosaceae | Northern Hemisphere | Leaves |

| Melastoma malabathricum | Malabar Melastome | Melastomataceae | Southeast Asia | Flowers |

Quantitative Data on this compound Content

The concentration of this compound in plant materials can be substantial, making these sources viable for extraction and further research. The following table presents quantitative data from various studies.

| Plant Species | Plant Part | This compound Content (μg/mg dry weight unless otherwise specified) | Reference |

| Hibiscus cannabinus | Young Leaves | 23.05 | - |

| Hibiscus cannabinus | Mature Leaves | 17.93 | - |

| Hibiscus cannabinus | Young Flowers | 1.62 | - |

| Hibiscus cannabinus | Mature Flowers | 0.51 | - |

| Hibiscus cannabinus | Stems | 0.32 | - |

| Uncaria guianensis | Dry leaves of adult wild plants | 11 - 19 | [1] |

| Uncaria guianensis | Dry leaves of cultivated young plants | 3 - 7 | [1] |

| Uncaria guianensis | Dry branches of adult wild plants | 0.0 - 0.4 | [1] |

| Prunus cerasifera | Leaves | 1.3 ± 0.18% (average yield) | [2] |

| Justicia spicigera | Ethanolic extract | 12.75 mg/g | [2] |

| Melastoma malabathricum | Flower Bloom | 349.37 µg/g | [3] |

| Melastoma malabathricum | 1st Bud Phase | 140.99 µg/g | [3] |

| Melastoma malabathricum | 3rd Bud Phase | 95.32 µg/g | [3] |

| Melastoma malabathricum | 2nd Bud Phase | 57.28 µg/g | [3] |

| Bauhinia forficata | Leaves (Rio de Janeiro) | 0.21 - 1.02 µg/mg | [4] |

| Bauhinia forficata | Leaves (São Paulo) | 0.00 - 0.12 µg/mg | [4] |

Experimental Protocols

The accurate investigation of this compound necessitates robust and validated experimental protocols for its extraction, isolation, and quantification.

Extraction and Isolation of this compound from Prunus cerasifera Leaves

This protocol describes a method for obtaining high-purity this compound.[1]

-

Extraction:

-

Dried and powdered leaves of Prunus cerasifera are extracted with 70% (v/v) ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure using a vacuum evaporator.

-

-

Initial Purification:

-

The concentrated extract is allowed to stand at 2-5°C for 12-24 hours to precipitate out impurities, which are then removed by centrifugation.

-

The supernatant is diluted with distilled water and loaded onto a macroporous resin column with medium polarity and a specific surface area of 500-800 m²/g.

-

The column is first eluted with distilled water to remove pigments, followed by elution with 20-33% (v/v) aqueous ethanol to collect the fraction containing this compound.

-

-

Crystallization:

-

The effective distillate is concentrated and then stored at -6 to 5°C for 6-8 days to induce crystallization.

-

The crude crystals are collected by filtration.

-

-

Final Purification:

-

The crude crystalline product is washed with water and vacuum-dried at room temperature to yield purified this compound.

-

Quantification of this compound by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantitative analysis of this compound in plant extracts.[5]

-

Chromatographic System: A standard HPLC system equipped with a Diode-Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., Lichrocart Lichrospher, 5 µm, 250 × 4.6 mm).[5]

-

Mobile Phase: A gradient elution using:

-

Gradient Program:

-

Flow Rate: 0.8 mL/min.[5]

-

Detection Wavelength: 265 nm.[5]

-

Injection Volume: 20 µL.[5]

-

Quantification: Based on a calibration curve generated using a certified this compound standard.

Quantification of this compound by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for detecting and quantifying low concentrations of this compound.[6]

-

Chromatographic System: A UPLC system coupled to a tandem quadrupole mass spectrometer.

-

Column: Reversed-phase C18 column (e.g., Waters Symmetry C18, 3.5 µm, 50 × 2.1 mm).[6]

-

Mobile Phase: Isocratic elution with methanol:water (75:25, v/v) containing 5 mM ammonium acetate.[6]

-

Flow Rate: 0.3 mL/min.[6]

-

Injection Volume: 2 µL.[6]

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition (example for kaempferol, to be adapted for this compound): Precursor ion [M-H]⁻ → Product ion. Specific m/z values for this compound would need to be determined.

-

-

Quantification: Based on a calibration curve generated using a certified this compound standard and an appropriate internal standard.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic applications.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that is a sub-pathway of the broader phenylpropanoid biosynthesis pathway.

Caption: Biosynthesis pathway of this compound from phenylalanine.

Insulin Signaling Pathway

This compound has been shown to activate the insulin signaling pathway, suggesting its potential as an anti-diabetic agent.[7][8][9] It enhances glucose uptake by mimicking the effects of insulin.

Caption: this compound activates the insulin signaling pathway.

NF-κB Signaling Pathway

This compound exhibits anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] This pathway is a key regulator of the inflammatory response.

Caption: this compound inhibits the NF-κB signaling pathway.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound from a plant source.

Caption: A general experimental workflow for this compound research.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its widespread distribution in the plant kingdom, coupled with established methods for its extraction and analysis, makes it an accessible target for further research and development. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways, provides a strong foundation for its potential application in the pharmaceutical and nutraceutical industries. This technical guide serves as a comprehensive resource to facilitate and inspire future investigations into the therapeutic potential of this compound.

References

- 1. CN102875619B - Method for extracting this compound from prunus cerasifera leaves - Google Patents [patents.google.com]

- 2. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a Rapid LC-MS/MS Method for Simultaneous Determination of Kaempferol and Quercetin in Thespesia populnea Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. This compound activates the insulin signaling pathway and stimulates secretion of adiponectin in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insulin signaling: a potential signaling pathway for the stimulatory effect of this compound on glucose uptake in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of Kaempferitrin: A Technical Guide for Researchers

Abstract

Kaempferitrin (kaempferol 3,7-dirhamnoside) is a widely distributed flavonoid glycoside in the plant kingdom, recognized for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is intended for researchers, scientists, and drug development professionals, offering in-depth information through structured data presentation, detailed experimental protocols, and visual pathway diagrams to facilitate further research and application.

Introduction

Flavonoids are a large class of plant secondary metabolites with a C6-C3-C6 backbone structure. Among them, flavonols, and specifically their glycosylated forms, are of significant interest due to their biological activities. This compound, a dirhamnoside of the flavonol kaempferol, has demonstrated a range of beneficial properties. The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and flavonol biosynthesis sub-pathways, culminating in specific glycosylation events. This document elucidates this intricate pathway, providing a technical foundation for its study and manipulation.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

-

The General Phenylpropanoid Pathway: The synthesis of the precursor p-coumaroyl-CoA from L-phenylalanine.

-

Flavonoid and Flavonol Biosynthesis: The formation of the kaempferol aglycone.

-

Glycosylation: The sequential addition of two rhamnose moieties to the kaempferol backbone.

From Phenylalanine to Kaempferol

The initial steps of the pathway are shared with the biosynthesis of many other flavonoids and related compounds.

-

L-Phenylalanine , an aromatic amino acid, is the primary precursor.

-

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid .

-

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid .

-

4-Coumarate:CoA ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA .[1]

-

Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone .

-

Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin .[1]

-

Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin at the 3-position to yield dihydrokaempferol .[1]

-

Flavonol synthase (FLS) introduces a double bond between C2 and C3 of dihydrokaempferol to form the flavonol kaempferol .[1]

The Final Glycosylation Steps to this compound

The conversion of kaempferol to this compound involves two sequential rhamnosylation steps catalyzed by specific UDP-dependent glycosyltransferases (UGTs). While the exact enzymes can vary between plant species, studies in the model plant Arabidopsis thaliana have identified candidates that perform these transformations.

-

Kaempferol 3-O-rhamnosyltransferase: A UGT, such as UGT78D1 in Arabidopsis, transfers a rhamnose moiety from UDP-L-rhamnose to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-rhamnoside (afzelin) .

-

Kaempferol 7-O-rhamnosyltransferase: Another UGT, exemplified by UGT89C1 in Arabidopsis, then transfers a second rhamnose molecule to the 7-hydroxyl group of kaempferol 3-O-rhamnoside to produce the final product, This compound (kaempferol 3,7-dirhamnoside) .[1][2] It has been shown that UGT89C1 recognizes 3-O-glycosylated flavonols as substrates.[3]

Caption: The biosynthesis pathway of this compound from L-phenylalanine.

Quantitative Data

The accumulation of this compound and the expression of the associated biosynthetic genes can vary significantly between plant species, tissues, and developmental stages.

This compound Content in Plant Tissues

| Plant Species | Tissue | This compound Content (mg/100mg dry weight) | Reference |

| Uncaria guianensis (Wild, Adult) | Leaves | 1.1 - 1.9 | [1][4] |

| Uncaria guianensis (Cultivated, Young) | Leaves | 0.3 - 0.7 | [1][4] |

| Uncaria guianensis (Wild, Adult) | Branches | 0.00 - 0.04 | [1][4] |

| Hibiscus cannabinus (Kenaf) | Young Leaves | 2.31 | [2] |

| Hibiscus cannabinus (Kenaf) | Mature Leaves | 1.79 | [2] |

| Hibiscus cannabinus (Kenaf) | Young Flowers | 0.16 | [2] |

| Hibiscus cannabinus (Kenaf) | Mature Flowers | 0.05 | [2] |

| Hibiscus cannabinus (Kenaf) | Stems | 0.03 | [2] |

| Hibiscus cannabinus (Kenaf) | Roots | Not Detected | [2] |

Relative Gene Expression in Hibiscus cannabinus

The expression levels of genes in the this compound biosynthesis pathway have been studied in different organs of kenaf (Hibiscus cannabinus). The relative expression levels are summarized below, with higher expression generally correlating with higher this compound content.

| Gene | Highest Expression Organ | Lower Expression Organs | Reference |

| HcPAL | Stems | Leaves, Flowers, Roots | [2] |

| HcC4H | Mature Leaves | Young Leaves, Stems, Flowers, Roots | [2] |

| Hc4CL | Mature Leaves | Young Leaves, Stems, Flowers, Roots | [2] |

| HcCHS | Young Flowers | Mature Flowers, Leaves, Stems, Roots | [2] |

| HcCHI | Young Flowers | Mature Flowers, Leaves, Stems, Roots | [2] |

| HcF3H | Young Flowers | Mature Flowers, Leaves, Stems, Roots | [2] |

| HcFLS | Leaves | Flowers, Stems, Roots | [2] |

Note: In Hibiscus cannabinus, the high expression of HcFLS in leaves is highly consistent with the high accumulation of this compound in this organ, suggesting that FLS may be a key regulatory point in the pathway.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the quantitative analysis of this compound in plant tissues.

4.1.1. Sample Preparation

-

Harvest and freeze-dry plant tissue.

-

Grind the dried tissue to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (HPLC grade).

-

Vortex vigorously for 1 minute.

-

Sonciate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

4.1.2. HPLC Conditions

-

Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10-50% B (linear gradient)

-

25-30 min: 50-10% B (linear gradient)

-

30-35 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 265 nm and 350 nm.

-

Injection Volume: 10 µL.

4.1.3. Quantification

-

Prepare a standard curve using a certified reference standard of this compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.

-

Express the final concentration as mg per g of dry weight of the plant tissue.

Caption: Workflow for the quantification of this compound using HPLC.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of this compound biosynthesis genes.

4.2.1. RNA Extraction and cDNA Synthesis

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

-

Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) primers.

4.2.2. qRT-PCR

-

Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, CHS, CHI, F3H, FLS, UGT78D1, UGT89C1) and a reference gene (e.g., Actin or Ubiquitin).

-

Prepare the qRT-PCR reaction mixture (20 µL total volume):

-

10 µL 2x SYBR Green Master Mix

-

0.8 µL Forward Primer (10 µM)

-

0.8 µL Reverse Primer (10 µM)

-

2 µL cDNA template (diluted 1:10)

-

6.4 µL Nuclease-free water

-

-

Perform the qRT-PCR using the following cycling conditions:

-

Initial denaturation: 95°C for 3 min

-

40 cycles of:

-

Denaturation: 95°C for 10 s

-

Annealing/Extension: 60°C for 30 s

-

-

Melting curve analysis: 60°C to 95°C with a ramp rate of 0.5°C/s.

-

4.2.3. Data Analysis

-

Calculate the relative gene expression levels using the 2-ΔΔCt method.

-

Normalize the expression of the target genes to the expression of the reference gene.

Caption: Workflow for gene expression analysis using qRT-PCR.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving a series of enzymatic reactions that are conserved across many plant species. This guide has provided a detailed overview of this pathway, from the initial precursor L-phenylalanine to the final glycosylated product. The presented quantitative data highlights the tissue-specific accumulation of this compound and the differential expression of the biosynthetic genes. The detailed experimental protocols offer a practical starting point for researchers aiming to quantify this compound and study its biosynthesis. Further research into the specificities and kinetic properties of the glycosyltransferases in different plant species will be crucial for a complete understanding and for the successful metabolic engineering of this valuable natural product.

References

- 1. scielo.br [scielo.br]

- 2. Accumulation of this compound and Expression of Phenyl-Propanoid Biosynthetic Genes in Kenaf (Hibiscus cannabinus) [mdpi.com]

- 3. Identification of a flavonol 7-O-rhamnosyltransferase gene determining flavonoid pattern in Arabidopsis by transcriptome coexpression analysis and reverse genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of Kaempferitrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferitrin (Kaempferol-3,7-dirhamnoside) is a naturally occurring flavonoid glycoside found in a variety of plants, including Hedyotis verticillata, Prunus cerasifera, and Justicia spicigera[1][2][3]. As a derivative of kaempferol, it belongs to the flavonol subclass of flavonoids. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer effects[4][5][6][7][8]. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental protocols, along with visualizations of its biological pathways and experimental workflows.

Chemical Structure

This compound is characterized by a kaempferol aglycone backbone with two rhamnose sugar moieties attached at the 3 and 7 positions.

| Identifier | Value |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one[9] |

| Synonyms | Lespenefril, Lespedin, Kaempferol 3,7-dirhamnoside[1][9][10] |

| CAS Number | 482-38-2[10] |

| SMILES | C[C@H]1--INVALID-LINK--OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4--INVALID-LINK--C)O)O)O)C5=CC=C(C=C5)O)O)O)O">C@@HO[9] |

| InChI | InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1[9] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

| Property | Value | Source |

| Molecular Formula | C27H30O14 | [10] |

| Molecular Weight | 578.52 g/mol | [10] |

| Melting Point | 201-205 °C | [10] |

| Density | 1.70 g/cm³ | [11] |

| pKa (strongest acidic) | 7.08 | [12] |

| logP | -0.016 | [12] |

| Solubility | Soluble in DMSO (125 mg/mL), methanol, and ethanol. Insoluble in water. | [6][11][13] |

| Appearance | White to beige powder | [11] |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound. While a complete set of raw spectral data is extensive, the key characteristic features are summarized below. A detailed analysis would involve 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) to confirm the structure and glycosylation positions.

| Spectroscopic Technique | Key Features |

| UV-Vis (in Methanol) | λmax values are characteristic of the flavonol structure. |

| FT-IR | Shows characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |

| ¹H-NMR | Signals corresponding to the aromatic protons of the kaempferol backbone and the protons of the two rhamnose units would be observed. |

| ¹³C-NMR | Resonances for all 27 carbon atoms, including those of the flavonoid skeleton and the sugar moieties, would be present. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound would be observed. |

Experimental Protocols

Isolation and Purification of this compound from Prunus cerasifera Leaves

This protocol is adapted from a study on the optimization of this compound isolation[2].

a. Extraction:

-

Air-dry the leaves of Prunus cerasifera and grind them into a fine powder.

-

Macerate the powdered leaves in 70% ethanol (v/v) at room temperature for 48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

b. Purification using Macroporous Resin Column Chromatography:

-

Prepare a column with a nonpolar and a medium-polar macroporous resin in series.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of ethanol in water.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water).

-

Combine the fractions containing this compound and concentrate them under reduced pressure.

c. Crystallization:

-

Dissolve the concentrated, purified fraction in a minimal amount of hot methanol.

-

Allow the solution to cool slowly at room temperature, followed by refrigeration to induce crystallization.

-

Collect the crystals by filtration and wash them with cold methanol.

-

Dry the crystals under vacuum to obtain pure this compound. The purity can be confirmed by HPLC.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a standard method for evaluating the in vitro antioxidant activity of compounds like this compound[14][15][16].

a. Preparation of Reagents:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store in an amber bottle at 4°C.

-

This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in methanol.

-

Test Solutions: Prepare a series of dilutions of the this compound stock solution in methanol (e.g., 10, 25, 50, 100 µM).

-

Positive Control: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox.

b. Assay Procedure (96-well plate format):

-

Add 50 µL of the this compound test solutions or standard to the wells of a 96-well plate.

-

Add 50 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol. For the control, add 50 µL of methanol and 50 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

c. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being particularly well-documented. It has been shown to suppress inflammatory responses by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[4][17][18].

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2). This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB[4][17].

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening

The general workflow for investigating the biological activity of a natural product like this compound involves several key stages, from extraction to in vivo studies.

Caption: General experimental workflow for this compound bioactivity studies.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of interesting physicochemical and biological properties. Its anti-inflammatory effects, mediated through the inhibition of key signaling pathways like NF-κB, make it a strong candidate for further investigation in the development of new therapeutic agents for inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the characterization and application of this valuable flavonoid glycoside.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Optimizing isolation process of this compound from leaves of <i>Prunus cerasifera</i> [ouci.dntb.gov.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound inhibits proliferation, induces apoptosis, and ameliorates inflammation in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 482-38-2 [amp.chemicalbook.com]

- 9. This compound | C27H30O14 | CID 5486199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. This compound | 482-38-2 [m.chemicalbook.com]

- 12. Showing Compound this compound (FDB016494) - FooDB [foodb.ca]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. The Anti-Inflammatory Effect of Kaempferol in Aged Kidney Tissues: The Involvement of Nuclear Factor-κB via Nuclear Factor-Inducing Kinase/IκB Kinase and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural and Functional Distinctions Between Kaempferol and Kaempferitrin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Kaempferol and its glycoside derivative, Kaempferitrin. It outlines their structural relationship, comparative physicochemical properties, analytical differentiation protocols, and functional implications in cellular signaling pathways.

Core Structural Analysis: Aglycone and Glycoside

The fundamental relationship between Kaempferol and this compound is that of an aglycone and its corresponding glycoside.

Similarity: The Kaempferol Backbone Both molecules share the same core structure: Kaempferol. Kaempferol is a natural flavonol, a subclass of flavonoids, with the IUPAC name 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one.[1][2] This tetrahydroxyflavone structure, consisting of a three-ring system with hydroxyl groups at positions 3, 5, 7, and 4', is responsible for the foundational biological activities associated with this class of compounds, including antioxidant and anti-inflammatory effects.[2]

Difference: Glycosidic Linkages The primary structural difference is the presence of sugar moieties. This compound is the 3,7-dirhamnoside of Kaempferol.[3][4] This means two rhamnose (a deoxy sugar) molecules are attached to the Kaempferol backbone via glycosidic bonds at the hydroxyl groups on carbon 3 and carbon 7.[5] This glycosylation significantly alters the molecule's properties, including its polarity, solubility, and molecular weight.[6]

The structural relationship can be visualized as a hydrolysis reaction where this compound yields Kaempferol and two molecules of rhamnose.

Comparative Physicochemical Data

The addition of two rhamnose units to the Kaempferol structure results in significant changes to its physical and chemical properties. These differences are crucial for designing extraction, purification, and analytical protocols.

| Property | Kaempferol | This compound | Reference(s) |

| IUPAC Name | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | 5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one | [1],[5] |

| Molecular Formula | C₁₅H₁₀O₆ | C₂₇H₃₀O₁₄ | [1],[5] |

| Molecular Weight | ~286.24 g/mol | ~578.52 g/mol | [2],[3] |

| Appearance | Yellow crystalline solid | Yellow powder/crystals | [1][7],[8] |

| Melting Point | 276–278 °C | 202–203 °C | [1][7],[5] |

| Water Solubility | Slightly soluble | Data not widely available, but glycosylation generally increases aqueous solubility compared to the aglycone. | [6][7] |

| Organic Solubility | Soluble in hot ethanol, ethers, DMSO | Soluble in DMSO, methanol, ethanol | [7],[8] |

Experimental Protocols for Differentiation

Distinguishing between Kaempferol and this compound is readily achievable using standard analytical techniques that exploit their differences in polarity, mass, and chemical reactivity.

Experimental Workflow: Analytical Differentiation

A typical workflow for identifying and separating these compounds from a plant extract involves chromatographic separation followed by mass spectrometric detection.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate Kaempferol and this compound based on polarity.

-

Methodology:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[9]

-

Mobile Phase: A gradient elution is effective.

-

Solvent A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[10]

-

Solvent B: Acetonitrile or Methanol.

-

A typical gradient might run from 10% B to 90% B over 30-40 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at ~370 nm, which is near the absorption maximum for flavonols.[11]

-

-

Expected Outcome: Due to the polar rhamnose groups, this compound is significantly more polar than its aglycone. In a reversed-phase system, this compound will have a shorter retention time (elute earlier) than the more nonpolar Kaempferol.

Protocol 2: Mass Spectrometry (MS) Analysis

-

Objective: To confirm the identity of separated compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Methodology:

-

Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for flavonoids, which readily deprotonate.

-

Parent Ion Detection (MS1): In negative mode, Kaempferol will show a prominent [M-H]⁻ ion at m/z ≈ 285.04, while this compound will show an [M-H]⁻ ion at m/z ≈ 577.15.

-

Tandem MS (MS/MS) Fragmentation:

-

Fragmentation of the this compound parent ion (m/z 577) will show characteristic neutral losses of the rhamnose units (146 Da each). A primary fragment ion at m/z ≈ 431 would correspond to the loss of one rhamnose, and a subsequent fragment at m/z ≈ 285 would correspond to the loss of the second rhamnose, yielding the Kaempferol aglycone ion. This fragmentation pattern is definitive for identification.

-

Fragmentation of the Kaempferol parent ion (m/z 285) will yield a different pattern characteristic of the flavonoid backbone.

-

-

Protocol 3: Acid Hydrolysis

-

Objective: To chemically convert this compound to Kaempferol to confirm its identity as the aglycone.

-

Methodology:

-

Sample Preparation: Dissolve an isolated sample of suspected this compound in a 50% aqueous methanol solution.

-

Hydrolysis: Add hydrochloric acid (HCl) to a final concentration of 1-2 M.[12][13] Add an antioxidant like ascorbic acid to prevent degradation of the aglycone.[14]

-

Reaction: Reflux the mixture at 60-80°C for 2 hours.[12][14]

-

Extraction: After cooling, neutralize the solution and extract the aglycone product with a non-polar solvent like ethyl acetate.

-

Analysis: Analyze the extract using the HPLC method described above.

-

-

Expected Outcome: The chromatogram of the hydrolyzed sample should show a new, prominent peak with the same retention time as a pure Kaempferol standard, confirming the identity of the aglycone.

Signaling Pathways and Functional Differences

While both compounds exhibit a range of biological activities, their distinct structures can lead to different interactions with cellular machinery and signaling pathways.

This compound and Insulin Signaling: this compound has been shown to act as an insulin-mimetic agent.[15][16] It activates the insulin signaling pathway, which is critical for glucose homeostasis. Studies have shown that this compound can induce the phosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1).[17] This initiates a downstream cascade involving phosphatidylinositol-3-kinase (PI3K) and Protein Kinase B (Akt), ultimately leading to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[15][17]

References

- 1. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kaempferol | 520-18-3 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. This compound | C27H30O14 | CID 5486199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hepatoprotective Effect of Kaempferol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kaempferol - Wikipedia [en.wikipedia.org]

- 8. This compound CAS#: 482-38-2 [m.chemicalbook.com]

- 9. Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination of flavonoid aglycones in inflorescences, leaves and fruits of three Sorbus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of Kaempferol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. paperso.journal7publish.com [paperso.journal7publish.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Insulin signaling: a potential signaling pathway for the stimulatory effect of this compound on glucose uptake in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound activates the insulin signaling pathway and stimulates secretion of adiponectin in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Kaempferitrin's Biological and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferitrin (Kaempferol-3,7-di-O-rhamnoside) is a naturally occurring flavonoid glycoside found in a variety of medicinal plants, including Justicia spicigera, Chenopodium ambrosioides, and Bauhinia forficata.[1][2] This document provides an in-depth technical guide on the diverse biological and pharmacological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development. This compound has demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anti-diabetic, anticancer, neuroprotective, and hepatoprotective activities.[3][4]

Data Presentation: Quantitative Biological and Pharmacological Data

The following tables summarize the key quantitative data on the biological and pharmacological activities of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Anticancer and Cytotoxic Activities of this compound

| Cell Line | Activity | IC50 Value / Effective Concentration | Reference |

| Human Liver Cancer (SMMC-7721) | Anti-proliferative | 0.38 μM | [5] |

| HeLa (Cervical Cancer) | Cytotoxic (in complex with Lactoferrin) | 101.6 μM | [6] |

| HeLa (Cervical Cancer) | Cytotoxic (alone) | 139.3 μM | [6] |

Table 2: In Vivo Antidiabetic and Antitumor Activities of this compound

| Animal Model | Activity | Dosage | Key Findings | Reference |

| Alloxan-induced diabetic rats | Hypoglycemic | 50, 100, and 200 mg/kg | Significant reduction in blood glucose levels at all doses.[1] | [1] |

| Normal rats | Hypoglycemic | 200 mg/kg | Significant blood glucose lowering observed only at the higher dose.[3][7] | [3][7] |

| Streptozotocin-induced diabetic mice | Hypoglycemic | 4 mg/kg (intraperitoneally) | Reduced glycemia by 61% after 120 minutes.[8] | [8] |

| Mice with HeLa cell-induced tumors | Antitumor | 25 mg/kg | Resulted in up to a 78% reduction in tumor size.[1] | [1] |

Table 3: Antioxidant and Anti-inflammatory Activities of this compound

| Assay / Model | Activity | IC50 Value / Effective Concentration / Inhibition | Reference |

| DPPH radical scavenging | Antioxidant | IC50 = 84.0 ± 7.8 μM | [1] |

| Carrageenan-induced pleurisy in rats | Anti-inflammatory | - | Inhibited mononuclear cell infiltration by approximately 65%.[1] |

| Myeloperoxidase (MPO) activity | Anti-inflammatory | - | 90.6% inhibition.[1] |

| Adenosine deaminase (ADA) activity | Anti-inflammatory | - | 77.1% inhibition.[1] |

| LPS-stimulated macrophages | Anti-inflammatory | Dose-dependent | Inhibition of nitric oxide (NO), TNF-α, and IL-12 production.[1] |

Table 4: Neuroprotective and Immunostimulatory Activities of this compound

| Cell Line / Model | Activity | Effective Concentration | Key Findings | Reference |

| H2O2 and 6-OHDA-induced SH-SY5Y cell damage | Neuroprotective | 50 μM | Demonstrated neuroprotective effects at the highest tested concentration.[9][10] | [9][10] |

| Murine splenocytes and macrophages | Immunostimulatory | 25 μM | Increased proliferation.[1] | [1] |

| Human peripheral blood mononuclear cells | Immunostimulatory | 25 μM | Increased proliferation.[1] | [1] |

| Murine macrophages (RAW 264.7) | Immunostimulatory | Dose-dependent | Increased lysosomal activity and pinocytosis.[1] | [1] |

| Natural Killer (NK) cell activity | Immunostimulatory | - | Increased NK cell activity by 10.7%.[1] | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review of this compound's biological activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Objective: To determine the free radical scavenging activity of this compound.

-

Principle: DPPH is a stable free radical that absorbs at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.

-

In a 96-well plate, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

-

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO, a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

-

Procedure:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (typically 1 µg/mL) for 18-24 hours.

-

After incubation, collect the cell culture supernatant.

-

To 100 µL of the supernatant, add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

-

Streptozotocin (STZ)-Induced Diabetic Rat Model

-

Objective: To induce a model of type 1 diabetes in rats to evaluate the anti-diabetic effects of this compound.

-

Principle: STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. A single high dose of STZ can induce a state of hyperglycemia that mimics type 1 diabetes.

-

Procedure:

-

Acclimate male Wistar or Sprague-Dawley rats for at least one week.

-

Fast the rats overnight prior to STZ injection.

-

Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).

-

Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (typically 40-65 mg/kg body weight).

-

Provide the rats with a 5% glucose solution for 24 hours after STZ injection to prevent initial drug-induced hypoglycemia.

-

Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

-

Once diabetes is established, treat the diabetic rats with this compound at various dosages and monitor blood glucose levels and other relevant parameters over a specified period.

-

Human Cancer Cell Line Proliferation (MTT) Assay

-

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.

-

Procedure:

-

Seed human cancer cells (e.g., SMMC-7721, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

-

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's modulation of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the in vivo anti-inflammatory activity of this compound.

Caption: Workflow for in vivo anti-inflammatory activity assessment.

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Activities and Therapeutic Potential of this compound in Medicine for the Treatment of Human Disorders: A Review of Medicinal Importance and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural and in vitro anticancer properties of the kaempferol–lactoferrin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antidiabetic activity of Sedum dendroideum: metabolic enzymes as putative targets for the bioactive flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Properties of Kempferol Derivatives from Maesa membranacea against Oxidative Stress-Induced Cell Damage: An Association with Cathepsin D Inhibition and PI3K/Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Historical Discovery and Isolation of Kaempferitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery, isolation, and structural elucidation of Kaempferitrin (Kaempferol-3,7-O-dirhamnoside). It details the seminal research and outlines the experimental protocols that have been pivotal in understanding this significant flavonoid glycoside. This document serves as a resource for professionals engaged in natural product chemistry, pharmacology, and drug development, offering in-depth methodological insights and a summary of key quantitative data.

Historical Overview

The journey to identify and characterize this compound is part of the broader history of flavonoid research that began in the 1930s.[1] While the precise first isolation is subject to historical ambiguity, early work by chemists laid the groundwork for its identification. The British chemist Arthur George Perkin is noted for isolating a kaempferol glycoside, which he named this compound, from the plant Indigofera arrecta.[1] A definitive early report comes from Kenji Kobayashi in 1944, who isolated "Kaempferol-birhamnosid" from the fern Onychium japonicum.[2] Subsequent research has identified this compound in a wide variety of plant species, including Hedyotis verticillata, Justicia spicigera, Bauhinia forficata, and Camellia oleifera, underscoring its widespread distribution in the plant kingdom.[2][3][4][5]

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant sources is a multi-step process involving extraction, fractionation, and purification. The methodologies have evolved, but the core principles remain consistent.

Extraction

The initial step involves extracting the compound from dried and powdered plant material. Maceration using a polar solvent is the most common method.

-

Protocol: Solvent Extraction (Maceration)

-

Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder to increase the surface area for extraction.[6]

-

Maceration: Submerge the powdered plant material in an aqueous ethanol solution (concentrations ranging from 60% to 96% are commonly reported).[6][7][8] The typical plant-to-solvent ratio is 1:20 (w/v).[9]

-

Incubation: Allow the mixture to stand at room temperature for a period ranging from 48 hours to several days, with occasional agitation to ensure thorough extraction.[6][7]

-

Filtration and Concentration: Filter the mixture to separate the plant debris from the liquid extract. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude hydroalcoholic extract.[7]

-

Fractionation and Purification

The crude extract contains a complex mixture of phytochemicals. Therefore, a series of chromatographic techniques are employed to isolate this compound.

-

Protocol: Liquid-Liquid Partitioning & Column Chromatography

-

Solvent Partitioning (Fractionation): Resuspend the crude extract in a methanol-water solution and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.[6][10] This separates compounds based on their polarity, with flavonoids like this compound typically concentrating in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Open Column Chromatography: Pack a glass column with a stationary phase, most commonly silica gel or Sephadex LH-20.[10] Apply the concentrated active fraction to the top of the column.

-

Elution: Elute the column with a mobile phase, often a gradient system of solvents like chloroform-methanol or dichloromethane-methanol-water.[7][8] Collect the eluate in successive fractions.

-

Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the compound of interest.[11] Combine the fractions that show a high concentration of the target compound.

-

Preparative HPLC (High-Performance Liquid Chromatography): For final purification to achieve high purity (>98%), subject the semi-purified fraction to preparative RP-HPLC.[11][12] This technique uses a C18 column and a mobile phase, such as a gradient of acetonitrile and 0.1% formic acid in water, to isolate the pure compound.[13]

-

Structural Elucidation

Once isolated, the precise chemical structure of this compound was determined using a combination of spectroscopic methods. This compound is the 3,7-dirhamnoside of kaempferol.[2]

-

UV-Visible Spectroscopy: In methanol, the UV spectrum of a flavonol glycoside like this compound typically shows two major absorption maxima. Band I (in the 340-350 nm range) corresponds to the cinnamoyl system (B-ring), while Band II (around 267 nm) corresponds to the benzoyl system (A-ring). This pattern is characteristic of a flavonol-3-O-glycoside.[14]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum reveals key functional groups. Prominent peaks are observed for hydroxyl (-OH) groups (>3300 cm⁻¹) and the carbonyl (C=O) function of the flavone nucleus (1600-1700 cm⁻¹).[12]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight. For this compound (C₂₇H₃₀O₁₄), the expected [M+H]⁺ ion is at m/z 579.[13] Tandem MS (MS/MS) analysis shows characteristic fragmentation patterns, including the sequential loss of the two rhamnose sugar moieties (each a loss of 146 Da), resulting in the kaempferol aglycone at m/z 287.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides detailed information about the proton environment. It shows characteristic signals for the aromatic protons on the A and B rings, as well as anomeric proton signals for the two rhamnose units, confirming their attachment points and stereochemistry.[14]

-

¹³C-NMR: Identifies all carbon atoms in the molecule, confirming the flavonoid backbone and the sugar moieties.

-

2D-NMR (HMBC, HSQC): These experiments are crucial for definitively assigning the points of glycosylation. For this compound, long-range correlations in the HMBC spectrum are observed between the anomeric proton of one rhamnose unit and C-3 of the kaempferol core, and between the anomeric proton of the second rhamnose unit and C-7, confirming the 3,7-O-diglycoside structure.[15]

-

Quantitative Data

The yield and purity of isolated this compound can vary significantly depending on the plant source and the extraction protocol employed.

| Parameter | Plant Source | Method | Reported Value | Citation |

| Average Yield | Prunus cerasifera (leaves) | 70% Ethanol Extraction | 1.3 ± 0.18% | [16] |

| Purity | Prunus cerasifera (leaves) | HPLC | >98.5% | [16] |

| Yield in Extract | Chenopodium ambrosioides | Microwave/Ultrasound Extraction | 27.4 ± 2.3 µg/mL | [13] |

| Content in Extract | C. ambrosioides | UPLC-MS | 33.5% | [13] |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-diabetic, anti-inflammatory, and anti-tumor effects.[3][15] One of its well-studied mechanisms is the activation of the insulin signaling pathway, which improves glucose uptake.

-

Insulin Signaling Pathway Activation: Studies have shown that this compound treatment of adipocytes leads to the phosphorylation and activation of key proteins in the insulin signaling cascade. This includes the insulin receptor beta subunit (IRβ) and Insulin Receptor Substrate 1 (IRS-1).[17] Downstream, this activation involves Phosphatidylinositol-3-kinase (PI3-K), which in turn phosphorylates and activates Protein Kinase B (PKB/Akt).[17] Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane, thereby enhancing glucose uptake.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS:482-38-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Characterization of Kaempferol from Tapinanthus globiferus Growing on Balanites aegyptiaca - Plant Biotechnology Persa [pbp.medilam.ac.ir]

- 11. jsmcentral.org [jsmcentral.org]

- 12. researchgate.net [researchgate.net]

- 13. ajol.info [ajol.info]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound activates the insulin signaling pathway and stimulates secretion of adiponectin in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kaempferitrin for Researchers and Drug Development Professionals

Introduction

Kaempferitrin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a derivative of kaempferol, it is found in various medicinal plants and demonstrates a range of biological effects, including anti-inflammatory, antioxidant, and antidiabetic properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Core Data Presentation

This section summarizes the fundamental chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 482-38-2 | [1][2][3][4][5] |

| Molecular Formula | C₂₇H₃₀O₁₄ | [1][2][3][4][5] |

| Molecular Weight | 578.52 g/mol | [1][5][6] |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one | [3][7] |

| Synonyms | Lespedin, Lespenefril, Kaempferol 3,7-dirhamnoside | [1][2][6] |

| Melting Point | 201-205 °C | [4] |

| Solubility | Soluble in DMSO and Ethanol | [2][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted to evaluate the bioactivity of this compound.

Extraction and Isolation of this compound from Prunus cerasifera Leaves

This protocol is adapted from a method utilizing macroporous resin chromatography for efficient purification.

Materials and Equipment:

-

Dried and powdered leaves of Prunus cerasifera

-

70% Ethanol (v/v)

-

Distilled water

-

Macroporous resin column (medium polarity, specific surface area 500-800 m²/g)

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Extraction: Macerate the dried and powdered leaves of Prunus cerasifera with 70% ethanol at room temperature.

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator.

-

Precipitation and Clarification: Allow the concentrated solution to stand at 2-5°C for 12-24 hours. Centrifuge the mixture to remove precipitated substances.

-

Macroporous Resin Chromatography:

-

Dilute the supernatant with distilled water and load it onto the pre-equilibrated macroporous resin column.

-

Wash the column with distilled water to remove most of the pigments.

-

Elute the column with a 20-33% (v/v) aqueous ethanol solution to obtain the fraction containing this compound.

-

-

Crystallization:

-

Place the effective distillate at -6 to 5°C for 6-8 days to induce crystallization.

-

Filter the solution to collect the crude crystalline product.

-

-

Purification and Drying: Wash the crude crystals with water and dry them in a vacuum oven at room temperature to obtain pure this compound.[8]

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general method for the quantitative analysis of this compound, which can be optimized based on the specific matrix.

Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD)

-

C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 3.4, adjusted with glacial acetic acid)

-

This compound standard

-

0.45 µm filters

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of acetonitrile and phosphate buffer (60:40, v/v). Filter the mobile phase through a 0.45 µm filter and degas.

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.4) (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 360 nm

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify and quantify the this compound peak based on the retention time and the calibration curve.[9][10]

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol details a common in vitro assay to determine the antioxidant capacity of this compound.

Materials and Equipment:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Microplate reader or spectrophotometer

-

This compound sample

-

Ascorbic acid (positive control)

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. Store this solution in a dark bottle at 4°C. Before use, prepare a working solution by diluting the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[11]

-

Sample and Standard Preparation: Prepare a series of dilutions of the this compound sample and ascorbic acid in methanol.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each sample or standard dilution to separate wells.

-

Add 100 µL of the DPPH working solution to each well.

-

For the control, add 100 µL of methanol and 100 µL of the DPPH working solution.

-

-

Incubation: Gently mix the contents and incubate the plate in the dark at room temperature for 30 minutes.[11]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[11]

-

In Vitro Anti-inflammatory Assay in Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

This protocol outlines the investigation of this compound's anti-inflammatory effects on a relevant cell line.

Materials and Equipment:

-

Human RA-FLS cell line (e.g., MH7A)

-

Cell culture medium and supplements

-

This compound

-

MTT assay kit for cell proliferation

-

Apoptosis detection kit (e.g., Annexin V-FITC/PI)

-

ELISA kits for IL-1β, IL-6, and TNF-α

-

Western blot apparatus and antibodies for NF-κB and Akt/mTOR pathway proteins

Procedure:

-

Cell Culture: Culture MH7A cells in appropriate medium under standard conditions (37°C, 5% CO₂).

-

Cell Viability Assay: Treat the cells with varying concentrations of this compound for a specified period. Assess cell viability using the MTT assay to determine the non-toxic concentration range.

-

Apoptosis Assay: Treat the cells with this compound and analyze the induction of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.

-

Measurement of Inflammatory Cytokines: Treat the cells with this compound and measure the levels of IL-1β, IL-6, and TNF-α in the cell culture supernatant using ELISA kits.[5]

-

Western Blot Analysis: Treat the cells with this compound and analyze the expression and phosphorylation status of key proteins in the NF-κB and Akt/mTOR signaling pathways via Western blotting to elucidate the mechanism of action.[5]

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways modulated by this compound and a typical experimental workflow, created using the DOT language for Graphviz.

Inhibition of the NF-κB Signaling Pathway by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: this compound inhibits NF-κB signaling.

Modulation of the Akt/mTOR Signaling Pathway by this compound

This compound has also been reported to interfere with the Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is crucial for cell proliferation and survival.

Caption: this compound inhibits the Akt/mTOR pathway.

Experimental Workflow for Evaluating the Antidiabetic Effects of this compound

The following diagram illustrates a typical workflow for investigating the antidiabetic potential of this compound in an animal model.

Caption: Workflow for antidiabetic studies.